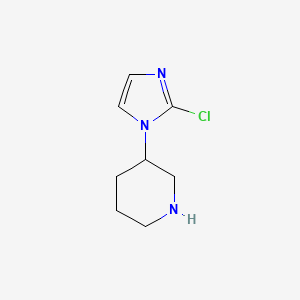
3-(2-Chloro-1H-imidazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-1H-imidazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-chloro-1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and imidazole rings in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)piperidine typically involves the reaction of piperidine with 2-chloro-1H-imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with 2-chloro-1H-imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-1H-imidazol-1-yl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the imidazole ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the imidazole ring.
Substitution Reactions: Both the piperidine and imidazole rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azido-1H-imidazol-1-yl)piperidine, while oxidation with potassium permanganate could lead to the formation of an imidazole N-oxide derivative.
Applications De Recherche Scientifique
3-(2-Chloro-1H-imidazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antitumor activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1H-imidazole: Shares the imidazole core but lacks the piperidine ring.
3-(1H-imidazol-1-yl)piperidine: Similar structure but without the chlorine substitution.
1-(2-Chloro-1H-imidazol-1-yl)ethane: Contains the imidazole ring with a different alkyl substitution.
Uniqueness
3-(2-Chloro-1H-imidazol-1-yl)piperidine is unique due to the combination of the piperidine and 2-chloro-1H-imidazole rings, which imparts distinct chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-(2-chloroimidazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2 |
Clé InChI |
VBCXTAXDBQLDFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2C=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



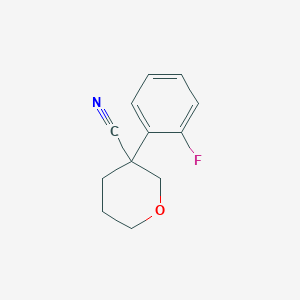
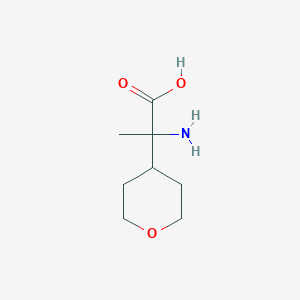
![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)

![1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one](/img/structure/B13237662.png)
![[4-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B13237670.png)
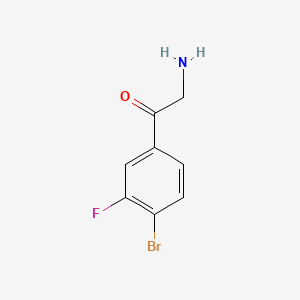

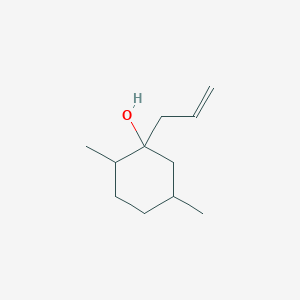

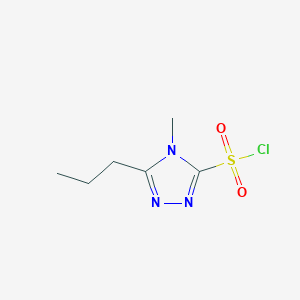
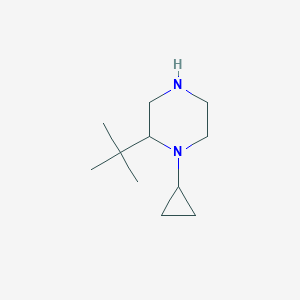
![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
